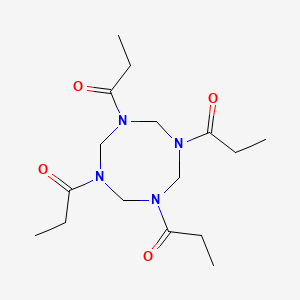![molecular formula C27H27BrNP B14686936 Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide CAS No. 34904-04-6](/img/structure/B14686936.png)
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide is a chemical compound with the molecular formula C27H27BrNP. It is a phosphonium salt, which means it contains a positively charged phosphorus atom. This compound is often used in organic synthesis, particularly in the Wittig reaction, which is a method for forming carbon-carbon double bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. In this case, the alkyl halide is [[4-(dimethylamino)phenyl]methyl] bromide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the phosphonium salt .
Industrial Production Methods
Industrial production methods for phosphonium salts generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce the corresponding phosphine oxide, while oxidation reactions can yield various oxidized phosphorus compounds .
Applications De Recherche Scientifique
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide has several scientific research applications:
Chemistry: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities and other biological processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide reacts with an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the [[4-(dimethylamino)phenyl]methyl] group.
Tetraphenylphosphonium bromide: Contains four phenyl groups attached to the phosphorus atom.
Uniqueness
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide is unique due to the presence of the [[4-(dimethylamino)phenyl]methyl] group, which can impart different electronic and steric properties compared to other phosphonium salts. This can influence its reactivity and the types of reactions it can undergo .
Propriétés
Numéro CAS |
34904-04-6 |
|---|---|
Formule moléculaire |
C27H27BrNP |
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
[4-(dimethylamino)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NP.BrH/c1-28(2)24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,22H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VICYWTQVQKNKTI-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


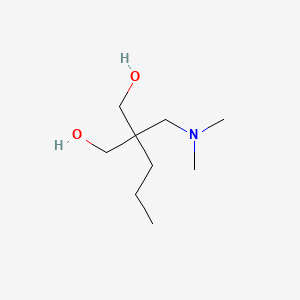
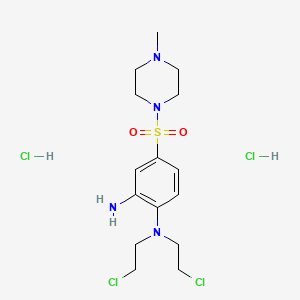
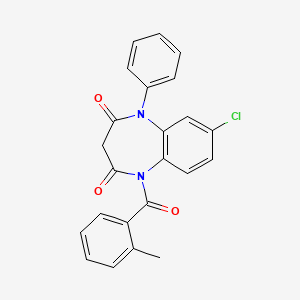

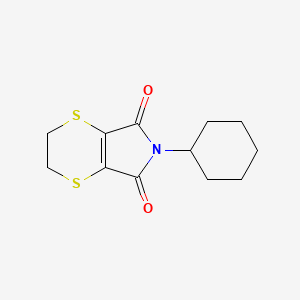

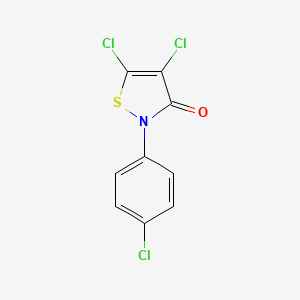
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
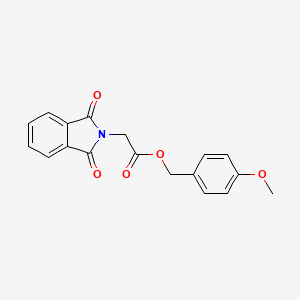

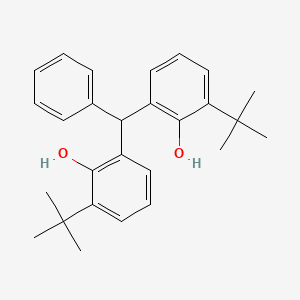
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
